CB1 Receptor Antagonism Selectivity Profile: Differentiation from Non-Selective Pyrazole-Piperidines
The target compound is characterized as a selective CB1 receptor antagonist [1]. In contrast, many pyrazole-piperidine derivatives are non-selective or target different receptors entirely. For instance, a related series of 3-substituted pyrazole analogs (e.g., rimonabant derivatives) have been shown to produce agonist-like effects in mice through a non-CB1, non-CB2 mechanism, highlighting the criticality of specific substitution for on-target selectivity [2]. Additionally, other pyrazolyl piperidines, like compound 4a, demonstrate high affinity for Factor Xa (IC50 = 13.4 nM) rather than CB1 [3].
| Evidence Dimension | Primary Pharmacological Target |
|---|---|
| Target Compound Data | Selective CB1 receptor antagonist (no quantitative affinity data available from primary source) |
| Comparator Or Baseline | Compound 4a: Factor Xa inhibitor (IC50 = 13.4 nM); 3-substituted pyrazole analogs: Non-CB1, non-CB2 mechanism |
| Quantified Difference | N/A - lack of direct quantitative data for target compound |
| Conditions | Target identification from database records (CB1) vs. in vitro enzyme assays (FXa) vs. in vivo mouse studies (non-CB1 mechanism) |
Why This Matters
This selectivity profile, even without a defined IC50, is the defining characteristic for researchers modeling CB1-mediated pathways in obesity or metabolic syndrome, where off-target activity on FXa or chemokine receptors would confound results.
- [1] Szczegóły rekordu – Uniwersytet Medyczny w Lublinie. 4-(1,3-Diethyl-1H-pyrazol-5-yl)piperidine. MeSH-M0235470. View Source
- [2] Wiley JL, et al. 3-Substituted Pyrazole Analogs of the Cannabinoid Type 1 (CB1) Receptor Antagonist Rimonabant: Cannabinoid Agonist-Like Effects in Mice via Non-CB1, Non-CB2 Mechanism. J Pharmacol Exp Ther. 2012 Feb;340(2):433-44. View Source
- [3] Rayani RH, Soni JY, Parmar DR, Kusurkar RV, Eissae IH, Metwaly AM, Khalil A, Zunjar V, Battula S, Niazi S. Identification of new pyrazolyl piperidine molecules as factor Xa inhibitors: Design, synthesis, in silico, and biological evaluation. Results in Chemistry. 2022 Jan 1;4:100355. View Source
